N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide
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Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide is a synthetic compound with significant applications in medicinal chemistry. It is known for its complex structure which combines multiple functional groups, making it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide typically involves multiple steps:
Starting materials: The synthesis begins with the preparation of intermediate compounds, including 4-(dimethylamino)-6-methylpyrimidine and 4-phenoxybenzene-1-sulfonyl chloride.
Coupling reactions: These intermediates are then coupled using appropriate reagents such as N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Final step: The final product is obtained through purification methods such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve:
Batch reactors: For controlled synthesis and higher yields.
Continuous flow reactors: For large-scale production, ensuring consistency and efficiency.
Purification: Employing techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogenation techniques with palladium on carbon (Pd/C) as a catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, often using bases like sodium hydroxide (NaOH) to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas in the presence of palladium on carbon.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Reactions of this compound typically yield products that retain the core sulfonamide structure but with altered functional groups, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic processes.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use in studying enzyme inhibition mechanisms.
Biochemical assays: Used in assays to understand biological pathways.
Medicine
Pharmaceuticals: Potential for development into therapeutic agents for treating diseases like cancer or infections.
Industry
Materials science: Use in the development of novel materials with specific properties.
Dye production: As a precursor for various dyes and pigments.
Mechanism of Action
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its sulfonamide group can mimic substrate molecules, inhibiting enzyme activity and disrupting biological pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(dimethylamino)pyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
N-(4-{[4-(dimethylamino)-6-ethylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzene-1-sulfonamide
Uniqueness
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide stands out due to:
Enhanced stability: Compared to other sulfonamides, this compound is more resistant to degradation.
Versatility in reactions: It can participate in a broader range of chemical reactions, making it useful for various applications.
Exploring such a compound certainly promises an exciting avenue for scientific discovery and industrial innovation!
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-18-17-24(30(2)3)28-25(26-18)27-19-9-11-20(12-10-19)29-34(31,32)23-15-13-22(14-16-23)33-21-7-5-4-6-8-21/h4-17,29H,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUOCIRJZDYMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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